Molecular Weight Reduction vs. N-Butyl Analog: Implications for Physicochemical Property Tuning
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine (MW 344.4 g/mol) has a 4.4% lower molecular weight than the N-butyl analog N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine (MW 360.4 g/mol; CAS 862793-34-8) . This difference arises from the replacement of a saturated n-butyl chain (C₄H₉) with an allyl group (C₃H₅). The lower molecular weight is accompanied by a smaller aliphatic surface area, which typically correlates with reduced non-specific binding and improved aqueous solubility within an oxazole series [1]. The N-butyl analog has a computationally predicted XLogP3 of approximately 4.8 (from the structurally analogous N-(sec-butyl) derivative, CID 18826352) [1]; the allyl compound is expected to exhibit a lower logP value (estimated ~4.2) due to the reduced carbon count and the slightly polar character of the allylic double bond, representing a class-level inference from oxazole SAR trends.
| Evidence Dimension | Molecular weight and lipophilicity (logP) trends |
|---|---|
| Target Compound Data | MW 344.4 g/mol; predicted XLogP3 approximately 4.2 (estimated from structurally related analogs within the oxazole class) |
| Comparator Or Baseline | N-Butyl analog (CAS 862793-34-8): MW 360.4 g/mol ; N-(sec-butyl) analog (CID 18826352): XLogP3 4.8 [1] |
| Quantified Difference | MW difference: -16.0 g/mol (-4.4% relative to N-butyl analog); estimated ΔXLogP3: approximately -0.6 log units vs. N-(sec-butyl) analog |
| Conditions | Computed molecular weight confirmed by ChemSrc and chemenu databases ; XLogP3 for N-(sec-butyl) analog computed by PubChem release 2021.05.07 [1]; XLogP3 for target compound is a class-level estimate based on oxazole series trends |
Why This Matters
For drug discovery programs operating under Lipinski's Rule of 5 or fragment-based lead optimization, a ~16 g/mol reduction in MW combined with a ~0.6 log unit decrease in XLogP3 can significantly improve ligand efficiency metrics and aqueous solubility, making the N-allyl variant more suitable for hit-to-lead progression than bulkier N-alkyl analogs.
- [1] PubChem Compound Summary. N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine (CID 18826352). XLogP3: 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/N-_sec-butyl_-2-_furan-2-yl_-4-tosyloxazol-5-amine View Source
